amine hydrochloride CAS No. 1240590-71-9](/img/structure/B6362665.png)
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Estrogens and Pesticide Research
Compounds like methoxychlor, a chlorinated hydrocarbon pesticide, are studied for their proestrogenic activity and effects on fertility, pregnancy, and development. The metabolism of such compounds leading to estrogenic forms and their impact on both male and female reproductive health is a significant area of research. Studies have explored the adverse effects on fertility and developmental processes, emphasizing the environmental and health risks associated with pesticide exposure (Cummings, 1997).
Neurochemical Research
Research on dopamine D2 receptor ligands, including compounds with aromatic structures, focuses on treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore's structure-activity relationship, including aromatic moieties and cyclic amines, is crucial for developing therapeutic agents. This area of study demonstrates the intricate link between chemical structure and pharmacological effect, leading to novel treatments for complex conditions (Jůza et al., 2022).
Cancer Research
Compounds with specific aromatic structures are explored for their antitumorigenic and antiangiogenic effects. Studies include the examination of estrogen metabolites like 2-methoxyestradiol for their role in preventing estrogen-induced cancers. This research highlights the potential of specific chemical compounds to act as protective agents against cancer development through various molecular mechanisms (Zhu & Conney, 1998).
Environmental Fate and Toxicity
The environmental fate and toxicity of chemical warfare agent degradation products, including those with aromatic structures, are critical for assessing environmental and occupational health risks. This research area focuses on the persistence and toxicological impact of degradation products, informing decontamination strategies and environmental safety protocols (Munro et al., 1999).
Wirkmechanismus
Target of Action
The primary target of this compound, also known as MMPP, is the signal transducer and activator of transcription 3 (STAT3) . STAT3 is a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
MMPP acts as a selective inhibitor of STAT3 . By inhibiting STAT3, MMPP can prevent the transcription of certain genes that are involved in inflammation and cell growth .
Biochemical Pathways
The inhibition of STAT3 by MMPP affects several biochemical pathways. One of the key pathways is the JAK-STAT signaling pathway, which is involved in the transmission of information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . By inhibiting STAT3, MMPP can disrupt this pathway, leading to reduced inflammation and cell growth .
Result of Action
The inhibition of STAT3 by MMPP leads to a decrease in inflammation and cell growth . This can be particularly beneficial in conditions where these processes are overactive, such as in certain types of cancer or autoimmune diseases .
Eigenschaften
IUPAC Name |
N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12(2)11-15-10-4-5-13-6-8-14(16-3)9-7-13;/h4-9,12,15H,10-11H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLRKIAMGUULOH-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC=CC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC/C=C/C1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)
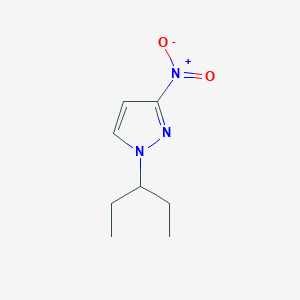

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)

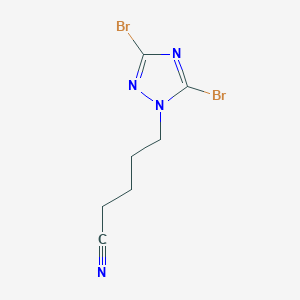
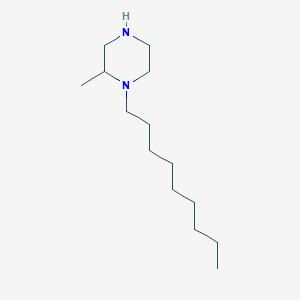
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)
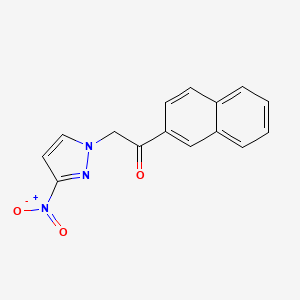
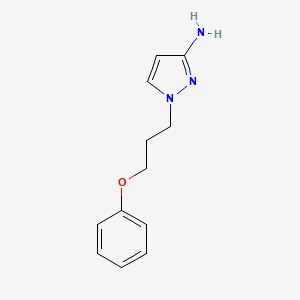
![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)
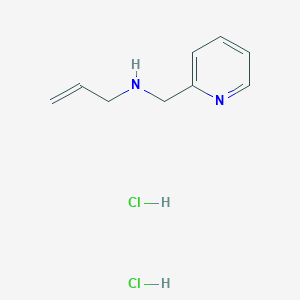
![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)